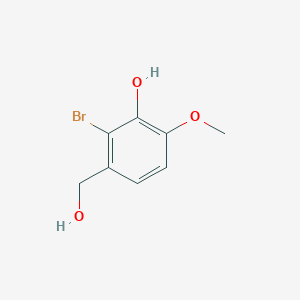

2-Bromo-3-(hydroxymethyl)-6-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO3 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

2-bromo-3-(hydroxymethyl)-6-methoxyphenol |

InChI |

InChI=1S/C8H9BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,10-11H,4H2,1H3 |

InChI Key |

QNFSOAQIGPEVEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)Br)O |

Origin of Product |

United States |

Contextualization Within Brominated Phenolic Chemistry

Brominated phenols are a diverse class of chemical compounds that are both naturally occurring and synthetically produced. In nature, they are frequently found in marine environments, particularly in various species of marine algae, where they are thought to play a role in chemical defense mechanisms. nih.gov The fundamental structure of these compounds is a phenol (B47542) ring substituted with one or more bromine atoms.

The core of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is a guaiacol (2-methoxyphenol) derivative. Guaiacol itself is a naturally occurring organic compound with known antioxidant properties. frontiersin.org The addition of a bromine atom and a hydroxymethyl group to this core creates a highly functionalized molecule. The synthesis of such polysubstituted phenols often involves multi-step processes, including regioselective bromination, hydroxymethylation, and other functional group interconversions. mdpi.commdpi.com Synthetic strategies for related compounds often employ electrophilic aromatic substitution, using reagents like N-bromosuccinimide (NBS) or elemental bromine, to install the bromo group onto the aromatic ring. mdpi.commdpi.com The presence of multiple functional groups offers numerous possibilities for further chemical modifications, making such compounds versatile building blocks in organic synthesis.

Research Significance and Interdisciplinary Relevance

The scientific interest in brominated phenols stems from their broad spectrum of biological activities. Numerous studies have demonstrated that compounds within this class possess significant antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties. nih.govmdpi.comnih.govsemanticscholar.orgnih.gov The specific bioactivity is often closely related to the substitution pattern on the phenolic ring.

The structure of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol combines several key features that suggest potential research significance:

Phenolic Hydroxyl Group: This group is a well-known hydrogen donor, which is a primary characteristic of antioxidant compounds that can neutralize free radicals.

Bromine Atom: Halogenation, particularly bromination, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes and often increasing its biological potency.

Guaiacol Substructure: As a derivative of guaiacol, it may inherit some of its parent compound's antioxidant and antifungal characteristics. frontiersin.org

Hydroxymethyl Group: This functional group provides a reactive site for further derivatization, such as esterification or etherification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Given these structural attributes, this compound is a candidate for investigation in medicinal chemistry as a scaffold for new therapeutic agents. Its interdisciplinary relevance could extend to materials science, where phenols are used as precursors for polymers and other advanced materials.

Derivatization and Analog Development of 2 Bromo 3 Hydroxymethyl 6 Methoxyphenol

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol involves targeted chemical transformations at its key functional groups. These modifications are designed to systematically alter the molecule's physicochemical properties, such as steric profile, electronic distribution, lipophilicity, and hydrogen bonding capacity.

The bromine atom on the aromatic ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (such as a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to introduce aryl, heteroaryl, alkenyl, and alkyl groups, thereby creating substituted biphenyls or styrenes. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst and a base. libretexts.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.orglibretexts.org This method is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

| Reaction | Reagents & Conditions | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C(aryl)-C | Aryl, alkyl, or alkenyl substitution |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkyne) | Alkynyl substitution |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | C(aryl)-N | Amino substitution |

The primary alcohol of the hydroxymethyl group is amenable to several fundamental organic transformations, allowing for significant structural and functional modifications.

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used. nih.gov These new functional groups can then serve as points for further derivatization, such as reductive amination or amide bond formation.

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides converts the hydroxymethyl group into an ester. khanacademy.orgyoutube.com This modification increases lipophilicity and can be used to introduce a variety of acyl groups. Benzyl (B1604629) esters are common motifs in organic synthesis. wikipedia.org

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis. This modification alters the molecule's polarity and hydrogen-bonding capabilities. researchgate.net

| Reaction | Reagents & Conditions | Resulting Functional Group |

| Oxidation | Oxidizing agent (e.g., PCC, KMnO₄) | Aldehyde, Carboxylic Acid |

| Esterification | Carboxylic acid (Fischer), Acyl chloride, or Anhydride | Ester |

| Etherification | Alkyl halide, Base (Williamson) | Ether |

The methoxy (B1213986) group is a relatively stable ether linkage, but its modification, primarily through demethylation, provides a route to poly-hydroxylated phenols.

O-Demethylation: The cleavage of the aryl methyl ether is a key transformation to unmask a second phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective and common reagent for this purpose, typically used in a solvent like dichloromethane (B109758) at low temperatures. chem-station.comcommonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base complex, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Other reagents capable of effecting this transformation include strong acids like HBr at elevated temperatures or other Lewis acids. commonorganicchemistry.comresearchgate.net

| Reaction | Reagent | Description |

| O-Demethylation | Boron tribromide (BBr₃) | A powerful Lewis acid that efficiently cleaves the methyl-oxygen bond to yield a free hydroxyl group. orgsyn.org |

| O-Demethylation | Hydrobromic Acid (HBr) | A strong protic acid that can cleave the ether linkage, typically requiring high temperatures. commonorganicchemistry.com |

The aromatic ring itself can undergo further substitution, guided by the directing effects of the existing substituents. The phenolic hydroxyl and methoxy groups are both strongly activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.org

Electrophilic Halogenation: The introduction of additional halogen atoms (e.g., chlorine or another bromine) onto the ring is readily achievable. Due to the high activation of the ring, reactions with aqueous bromine can lead to polysubstitution. mlsu.ac.in To achieve controlled monohalogenation, milder conditions are employed, such as using a non-polar solvent like carbon disulfide (CS₂) at low temperatures. youtube.com

Nitration: Direct nitration of phenols with nitric acid can lead to a mixture of ortho and para isomers, but is often accompanied by oxidative decomposition. libretexts.org To achieve a cleaner reaction and better yields, the highly activating hydroxyl group may first be protected, for instance, by conversion to an acetate (B1210297) ester, before nitration. uni.edu

| Reaction | Reagents & Conditions | Outcome |

| Halogenation | Br₂ in CS₂ or CHCl₃ (low temp) | Mono-bromination at available ortho/para positions |

| Halogenation | Aqueous Br₂ | Poly-bromination |

| Nitration | Dilute HNO₃ | Ortho/Para nitration (can result in oxidation) |

Impact of Structural Modifications on Mechanistic Activity

Structural modifications to the this compound scaffold can profoundly influence its mechanistic activity by altering key physicochemical parameters that govern molecular interactions. While specific structure-activity relationships (SAR) are determined empirically for a given biological target, general principles can predict the likely impact of these changes.

The derivatization of the core structure systematically modulates properties such as:

Lipophilicity: Converting the hydroxymethyl and phenolic hydroxyl groups to esters or ethers increases lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets. Conversely, demethylating the methoxy group to a catechol-like derivative increases polarity.

Hydrogen Bonding: The phenolic hydroxyl and hydroxymethyl groups are both hydrogen bond donors and acceptors. Esterification or etherification removes the donor capability of the hydroxymethyl group, while demethylation of the methoxy group introduces an additional H-bond donor. These changes are critical for interactions with biological targets.

Steric Profile: The introduction of bulky groups, particularly through cross-coupling reactions at the bromine position, significantly alters the molecule's size and shape. This can enhance or disrupt binding to a target site based on steric complementarity.

Electronic Properties: Altering or adding substituents to the aromatic ring changes its electron density. Electron-donating or electron-withdrawing groups can influence the pKa of the phenolic hydroxyl group and affect aromatic interactions like π-π stacking.

| Structural Modification | Potential Impact on Physicochemical Properties | Potential Effect on Mechanistic Activity |

| Replacement of Bromine (e.g., via Suzuki) | Alters steric bulk, electronics, and conformation. | Can enhance binding affinity through new interactions or introduce steric hindrance. |

| Esterification of Hydroxymethyl | Increases lipophilicity; removes H-bond donor. | May improve cell permeability; alters binding mode by removing key H-bond. |

| Oxidation of Hydroxymethyl | Introduces new H-bond accepting group (aldehyde/acid). | Creates new potential interaction points with a target. |

| Demethylation of Methoxy | Increases polarity; adds H-bond donor. | Can introduce a critical H-bond interaction; may decrease membrane permeability. |

| Substitution on Phenolic Core | Modifies steric and electronic profile of the ring. | Can improve binding by filling a specific pocket or by altering electronic interactions. |

Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold and accelerate the discovery of lead compounds, combinatorial chemistry strategies are employed. These methods allow for the rapid synthesis of large, diverse collections of related analogues.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov Reactions like the Ugi or Asinger reactions could be adapted to incorporate a derivative of the parent phenol (B47542), allowing for the rapid assembly of complex, peptidomimetic structures from a set of diverse building blocks. nih.govmdpi.com This approach is valued for its operational simplicity and ability to quickly generate molecular complexity. nih.gov

Solid-Phase and Array Synthesis: Another powerful technique involves immobilizing the phenolic scaffold onto a solid support, such as a polystyrene resin. nih.gov This allows for sequential chemical modifications to be performed, with excess reagents and byproducts easily washed away after each step. The derivatized compounds can be synthesized in parallel arrays, for example in 96-well plates, and then cleaved from the resin in the final step to yield a library of purified compounds ready for biological screening. nih.gov This method facilitates the systematic exploration of different functional groups at various positions on the scaffold. acs.org

These high-throughput synthesis methods enable the generation of extensive compound libraries, which are essential for comprehensive structure-activity relationship studies and the identification of analogues with optimized activity.

Prodrug and Pro-Tide Strategies for Enhanced Delivery (from a chemical synthesis/mechanism perspective)

The development of this compound as a therapeutic agent can be significantly enhanced through the application of prodrug and pro-tide strategies. These approaches are designed to transiently modify the chemical structure of the parent drug, thereby improving its pharmacokinetic and pharmacodynamic properties. The presence of two hydroxyl groups—a phenolic hydroxyl and a primary aliphatic hydroxyl in the hydroxymethyl substituent—offers versatile opportunities for chemical modification to create prodrugs with improved delivery characteristics.

From a chemical synthesis standpoint, these hydroxyl groups serve as key handles for the attachment of various promoieties. The selection of a particular prodrug strategy depends on the desired physicochemical properties, the intended biological target, and the metabolic machinery available for in vivo conversion back to the active parent compound.

Prodrug Strategies for the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime candidate for derivatization to enhance properties such as lipophilicity and membrane permeability. nih.gov Common strategies involve the formation of esters, carbonates, and carbamates.

Ester Prodrugs:

Esterification of the phenolic hydroxyl group is a well-established method to mask its polarity. ingentaconnect.com This can be achieved by reacting this compound with a variety of acylating agents, such as acyl chlorides or anhydrides, in the presence of a suitable base. The choice of the acyl group can be tailored to modulate the lipophilicity and the rate of enzymatic hydrolysis in vivo. For instance, short-chain aliphatic esters can lead to rapid hydrolysis, while bulkier or more lipophilic esters may result in a slower, more sustained release of the parent drug. researchgate.net

A general synthetic scheme for the esterification of the phenolic hydroxyl group is depicted below:

Scheme 1: General Synthesis of Phenolic Ester Prodrugs

Phosphate (B84403) Ester Prodrugs:

To improve aqueous solubility, a phosphate ester prodrug can be synthesized. ingentaconnect.com This involves the phosphorylation of the phenolic hydroxyl group. The resulting phosphate ester is typically highly water-soluble and can be rapidly cleaved in vivo by alkaline phosphatases to release the active drug.

Prodrug Strategies for the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can also be targeted for prodrug synthesis, often through esterification.

Amino Acid Ester Prodrugs:

Coupling amino acids to the hydroxymethyl group can create ester prodrugs with improved water solubility and potentially targeted delivery via amino acid transporters. nih.gov The synthesis typically involves the reaction of the N-protected amino acid with this compound in the presence of a coupling agent, followed by deprotection of the amino group.

Scheme 2: General Synthesis of Amino Acid Ester Prodrugs of the Hydroxymethyl Group

Pro-Tide Strategies

The ProTide (prodrug of a nucleotide) technology is a sophisticated phosphoramidate (B1195095) prodrug approach that can be adapted for non-nucleoside molecules containing a hydroxyl group. nih.govtandfonline.com This strategy involves masking the hydroxyl group with a phosphoramidate moiety, which typically consists of an aryl group and an amino acid ester.

The intracellular delivery of the phosphorylated parent compound is a key advantage of the ProTide approach. The phosphoramidate prodrug is designed to be stable in the extracellular environment, penetrate the cell membrane, and then undergo enzymatic cleavage intracellularly to release the phosphorylated, active form of the drug. cardiff.ac.uk

For this compound, a ProTide derivative could be synthesized by reacting one of the hydroxyl groups with a phosphorochloridate reagent bearing the aryl and amino acid ester moieties. nih.gov The choice of the aryl group and the amino acid can significantly influence the stability, cell permeability, and intracellular activation of the prodrug. rsc.org

Mechanism of Pro-Tide Activation:

The intracellular activation of a ProTide of this compound would proceed through a multi-step enzymatic cascade:

Esterase-mediated hydrolysis: The amino acid ester is first hydrolyzed by an intracellular esterase, such as a carboxylesterase.

Intramolecular cyclization: The resulting carboxylate group attacks the phosphorus center, leading to the displacement of the aryl group and the formation of a five-membered cyclic intermediate.

Hydrolysis of the cyclic intermediate: The cyclic intermediate is then hydrolyzed to release the phosphorylated this compound.

This mechanism ensures that the active, phosphorylated form of the drug is generated within the target cell, which can enhance its efficacy.

The following table summarizes potential prodrug and pro-tide derivatives of this compound:

| Derivative Type | Target Functional Group | Promoieties | Potential Advantages |

| Aliphatic Ester Prodrug | Phenolic Hydroxyl | Acetyl, Pivaloyl | Increased lipophilicity, controlled release |

| Aromatic Ester Prodrug | Phenolic Hydroxyl | Benzoyl | Increased lipophilicity, altered metabolic stability |

| Phosphate Ester Prodrug | Phenolic Hydroxyl | Phosphate | Increased aqueous solubility |

| Amino Acid Ester Prodrug | Hydroxymethyl | Glycine, Alanine, Valine | Increased aqueous solubility, potential for transporter-mediated uptake |

| Pro-Tide | Phenolic or Hydroxymethyl | Aryl, Amino Acid Ester, Phosphate | Enhanced cell permeability, intracellular delivery of the phosphorylated drug |

Table 1: Potential Prodrug and Pro-Tide Derivatives of this compound

The rational design and synthesis of these prodrugs and pro-tides require a thorough understanding of the chemical reactivity of the parent molecule and the enzymatic processes involved in their in vivo activation. Such strategies hold significant promise for optimizing the therapeutic potential of this compound.

Advanced Analytical and Spectroscopic Techniques for Research on 2 Bromo 3 Hydroxymethyl 6 Methoxyphenol

High-Resolution Mass Spectrometry for Reaction Monitoring and Related Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "2-Bromo-3-(hydroxymethyl)-6-methoxyphenol," providing exact mass measurements that facilitate unambiguous molecular formula determination. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are frequently employed. HRMS is critical for monitoring the synthesis of the target compound, allowing researchers to track the consumption of reactants and the formation of products in real-time.

Furthermore, HRMS is instrumental in identifying impurities and side-products. In complex reaction mixtures, it can distinguish between compounds with the same nominal mass but different elemental compositions. For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a distinctive signature in the mass spectrum, aiding in the identification of all bromine-containing species. researchgate.net In metabolism studies of related brominated phenethylamines, for instance, HRMS has been used to identify numerous metabolites formed through reactions like hydroxylation and oxidation. researchgate.net This same principle allows for the identification of potential oxidation products of "this compound," such as the corresponding aldehyde or carboxylic acid.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected HRMS Observation |

|---|---|---|---|

| This compound | C8H9BrO3 | 231.9735 | [M+H]⁺ at m/z 232.9808 or [M-H]⁻ at m/z 230.9662, with characteristic Br isotope pattern. |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (Oxidation Product) | C8H7BrO3 | 229.9578 | [M+H]⁺ at m/z 230.9652 or [M-H]⁻ at m/z 228.9504, with characteristic Br isotope pattern. |

| 6-Bromo-2-hydroxy-3-methoxybenzoic acid (Oxidation Product) | C8H7BrO4 | 245.9528 | [M+H]⁺ at m/z 246.9600 or [M-H]⁻ at m/z 244.9454, with characteristic Br isotope pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of "this compound" and its synthetic precursors and derivatives. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the protons reveal their chemical environment. For the target molecule, one would expect to see distinct signals for the aromatic protons, the hydroxymethyl (-CH₂OH) group, the methoxy (B1213986) (-OCH₃) group, and the phenolic hydroxyl (-OH) group. Similarly, the ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The structural identification of hydroxyflavone derivatives, for example, relies heavily on the detailed analysis of ¹H and ¹³C NMR data to determine the position and number of hydroxyl groups. researchgate.net This comparative approach is vital for confirming the structure of novel compounds like "this compound" by analyzing shifts relative to known precursors. researchgate.net

| Functional Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| Phenolic -OH | ~5.0-6.0 (broad) | N/A | Correlations to aromatic carbons C1, C2, C6 |

| Aromatic -CH | ~6.5-7.5 | ~110-150 | Protons correlate to adjacent and ortho/para carbons. |

| Hydroxymethyl -CH₂OH | ~4.5-4.8 | ~60-65 | Protons correlate to the aromatic carbon at C3. |

| Methoxy -OCH₃ | ~3.8-4.0 | ~55-60 | Protons correlate to the aromatic carbon at C6. |

X-ray Crystallography for Solid-State Structural Analysis of the Compound and its Complexes

X-ray crystallography provides unequivocal proof of structure by determining the precise spatial arrangement of atoms in a single crystal. This technique is invaluable for confirming the connectivity and stereochemistry of "this compound." The resulting crystal structure reveals detailed information on bond lengths, bond angles, and torsion angles.

Beyond confirming the molecular structure, X-ray crystallography elucidates the packing of molecules in the solid state, revealing intermolecular interactions such as hydrogen bonds and halogen bonds. mdpi.com For the target compound, hydrogen bonding involving the phenolic hydroxyl and hydroxymethyl groups would be expected to play a significant role in the crystal packing. The presence of the bromine atom may also lead to C–Br···π or Br···Br interactions, which can influence the solid-state architecture. mdpi.com Analysis of related brominated compounds, such as 2-bromo-3-hydroxy-6-methylpyridine, shows how molecules are linked via O–H···N and C–H···Br hydrogen bonds to form extensive networks in the crystal lattice. nih.gov

| Crystallographic Parameter | Typical Information Obtained | Significance for this compound |

|---|---|---|

| Space Group & Unit Cell Dimensions | The symmetry and size of the repeating unit in the crystal. | Provides fundamental information about the crystal's symmetry and density. |

| Bond Lengths (e.g., C-Br, C-O, C-C) | The distance between the nuclei of two bonded atoms (in Ångströms). | Confirms covalent structure and can indicate electronic effects (e.g., bond order). |

| Bond Angles (e.g., O-C-C, C-C-Br) | The angle formed between three connected atoms (in degrees). | Defines the local geometry around each atom. |

| Intermolecular Interactions | Distances and angles of non-covalent contacts (e.g., hydrogen bonds, halogen bonds). | Reveals how molecules are organized in the solid state, influencing physical properties like melting point. |

Advanced Chromatographic Methods for Purification and Separation of Related Compounds

Advanced chromatographic techniques are essential for the purification of "this compound" and the separation of closely related isomers and impurities that are often formed during synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used.

For HPLC, reversed-phase columns are typically employed, but specialized stationary phases can offer unique selectivity. For instance, pentafluorophenyl (PFP) columns are known to provide enhanced selectivity for positional isomers of halogenated and polar aromatic compounds. thermofisher.com Ultra-high-performance liquid chromatography (UHPLC) systems offer higher resolution and faster analysis times, which are advantageous for complex mixtures. thermofisher.com For GC analysis, derivatization of the polar hydroxyl groups may be necessary to improve volatility and peak shape. The use of stationary phases containing cyclodextrin (B1172386) derivatives has shown success in improving the separation of phenolic isomers that are difficult to resolve on standard polysiloxane phases. chula.ac.th These methods are crucial for ensuring the purity of the final compound and for the analytical determination of isomeric ratios in a product mixture. chula.ac.thnih.gov

| Technique | Stationary Phase Example | Mobile/Carrier Phase | Application and Advantages |

|---|---|---|---|

| UHPLC | Pentafluorophenyl (PFP) | Acetonitrile/Water Gradient | High resolution and speed. Excellent for separating positional isomers of halogenated phenols. thermofisher.com |

| HPLC | C18 (Reversed-Phase) | Methanol (B129727)/Water Gradient | General-purpose purification and analysis. |

| GC-MS | Derivatized Cyclodextrin | Helium | Improved separation of structural isomers. chula.ac.th Mass spectrometric detection provides structural information. |

Spectrophotometric and Fluorimetric Techniques for Mechanistic Studies and Tautomerism Analysis

UV-Visible (UV-Vis) spectrophotometry and fluorimetry are valuable for investigating the electronic properties of "this compound." The UV-Vis absorption spectrum is sensitive to the conjugated π-system of the aromatic ring and can be used to monitor reactions that alter this system.

These techniques are particularly powerful for studying tautomeric equilibria, such as the potential keto-enol tautomerism in derivatives or related structures. nih.gov While the parent compound exists predominantly in the phenol (B47542) form, certain reaction products or complexes might exhibit tautomerism that is influenced by solvent polarity. researchgate.net By measuring absorption or fluorescence spectra in different solvents, researchers can probe the relative stability of tautomeric forms. researchgate.netsonar.ch For mechanistic studies, changes in the UV-Vis spectrum over time can be used to determine reaction kinetics. Although many phenolic compounds have overlapping absorption spectra, advanced techniques and data analysis can help to dissect the spectral response of individual species in a mixture. nih.gov

| Technique | Principle | Information Gained | Example Application |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures the absorption of light by electronic transitions in the molecule. | λmax, molar absorptivity (ε), information on conjugation. | Monitoring a reaction that changes the aromatic system; studying solvent effects on electronic structure. sonar.ch |

| Fluorescence Spectroscopy | Measures the emission of light from an excited electronic state. | Excitation/emission wavelengths, quantum yield, excited-state lifetime. | Investigating excited-state intramolecular proton transfer (ESIPT) in derivatives; developing fluorescent probes. |

| Solvatochromism Studies | Analyzing shifts in λmax in solvents of varying polarity. | Information on the change in dipole moment upon electronic excitation. | Assessing the stability of different tautomers or ground/excited states in various environments. researchgate.net |

Computational and Theoretical Chemistry Approaches for 2 Bromo 3 Hydroxymethyl 6 Methoxyphenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometry, electronic structure, and reactivity. researchgate.neteurjchem.com

DFT, particularly using hybrid functionals like B3LYP, is a widely employed method for its balance of accuracy and computational cost. jcsp.org.pk These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net For instance, in studies of similar bromo-substituted phenolic compounds, DFT has been used to calculate optimized bond lengths, bond angles, and dihedral angles. researchgate.net These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to quantum calculations without empirical parameterization. eurjchem.com Comparing results from both DFT and HF methods can offer a more comprehensive understanding of the molecule's properties. researchgate.net

Reactivity predictions are derived from the electronic structure. By analyzing the distribution of electron density and molecular orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. researchgate.net Parameters such as ionization potential, electron affinity, and chemical hardness, all calculable through these methods, provide quantitative measures of reactivity.

Below is a representative table of calculated geometric parameters for a related bromophenol derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-O (phenol) | 1.36 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Angle | C-C-Br | 120.5° |

| Bond Angle | C-C-O (phenol) | 119.8° |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov For a compound like 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol, docking simulations could be used to explore its potential interactions with various enzymes or receptors. The process involves generating multiple conformations of the ligand within the active site of the protein and scoring them based on binding affinity, usually expressed in kcal/mol. niscpr.res.innih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. frontiersin.org MD simulations model the atomic movements of the system, providing insights into the dynamic nature of the interaction. nih.gov Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the analysis of hydrogen bonds and other non-covalent interactions that contribute to binding affinity. frontiersin.org For example, simulations can reveal how water molecules mediate interactions or how the ligand induces conformational changes in the protein. frontiersin.org

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tyrosinase | 2Y9X | -6.8 | His263, Val283, Phe264 |

| Bromodomain BRD2 | 5IBN | -7.1 | Asn140, Tyr97, Pro82 |

| Dihydrofolate Reductase | 1DHF | -7.5 | Ile50, Ser59, Phe31 |

In Silico ADMET Prediction for Mechanistic Understanding

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and to understand potential liabilities. nih.gov

For this compound, various ADMET properties can be predicted using web-based tools and specialized software. biointerfaceresearch.com These models are built on large datasets of experimentally determined properties and use molecular descriptors to make predictions.

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability can be estimated. Compliance with rules such as Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5) provides a preliminary assessment of oral bioavailability. nih.gov

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body. nih.gov

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for understanding drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body, such as renal clearance, can be estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

| Property | Descriptor | Predicted Value/Classification |

|---|---|---|

| Physicochemical | Molecular Weight | 217.05 g/mol |

| LogP | 2.15 | |

| Absorption | Human Intestinal Absorption | High |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes |

| Metabolism | CYP2D6 Substrate | Yes |

| Toxicity | Ames Mutagenicity | Non-mutagen |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

A QSAR study for a series of bromophenol derivatives, including this compound, would involve several steps:

Data Collection: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that links the descriptors to the activity.

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted.

While no specific QSAR models for this compound are publicly available, this approach could be applied to predict its potential efficacy as, for example, an antimicrobial or anticancer agent, provided a suitable dataset of related compounds exists.

Conformational Analysis and Energy Landscape Mapping

A molecule's biological activity is often dependent on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. The goal is to identify the low-energy, and therefore most populated, conformers.

For this compound, key rotatable bonds would include those associated with the hydroxymethyl and methoxy (B1213986) groups. A Potential Energy Surface (PES) scan is a common method for this analysis. nih.gov In a PES scan, a specific dihedral angle is systematically rotated, and at each step, the energy of the molecule is calculated, typically using quantum chemical methods. scribd.com The resulting plot of energy versus dihedral angle reveals the energy barriers between conformers and identifies the local and global energy minima. nih.gov Understanding the preferred conformation is essential for accurate molecular docking and for interpreting spectroscopic data. researchgate.net

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses provide deeper insights into the electronic characteristics of a molecule, such as charge distribution, bonding interactions, and reactivity. researchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. niscpr.res.in This method is particularly useful for studying intramolecular interactions, such as hyperconjugation. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of charge delocalization from an occupied donor NBO to an unoccupied acceptor NBO. researchgate.net

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org According to frontier molecular orbital theory, the reactivity of a molecule is primarily governed by the interactions between its HOMO and LUMO. youtube.com

The HOMO acts as an electron donor, and its energy level is related to the ionization potential. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. youtube.com

The LUMO acts as an electron acceptor, and its energy level is related to the electron affinity. Regions with high LUMO density are prone to nucleophilic attack. youtube.com

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability |

| NBO Interaction (E(2)) | LP(O) → π*(C-C) | Indicates charge delocalization from oxygen lone pair to the aromatic ring |

Potential Applications and Broader Scientific Implications of 2 Bromo 3 Hydroxymethyl 6 Methoxyphenol

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selectively binding to them. While 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol has not been explicitly developed as a chemical probe, its structure suggests potential in this area. The bromine atom, in particular, can be a key feature in molecular interactions.

Applications in Organic Synthesis as a Versatile Building Block

In organic synthesis, a "versatile building block" is a molecule with multiple reactive sites that can be used to construct more complex structures. This compound possesses several functional groups that make it a potentially valuable synthetic intermediate.

Aryl Bromide: The bromo group is well-suited for various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the formation of new carbon-carbon bonds. This is a fundamental strategy for constructing complex molecular skeletons.

Phenolic Hydroxyl Group: The acidic phenol (B47542) group can be readily converted into an ether or an ester. It also activates the aromatic ring for electrophilic substitution reactions.

Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups like halides or ethers, providing a handle for further molecular elaboration.

Methoxy (B1213986) Group: This group influences the electronic properties of the aromatic ring and can be cleaved to reveal another hydroxyl group if necessary.

The combination of these functional groups in a single molecule allows for a stepwise and controlled series of reactions, making it a potentially useful starting material for the synthesis of pharmaceuticals, agrochemicals, or other complex target molecules.

Contribution to Natural Product Chemistry Research, particularly Bromophenols

Bromophenols are a significant class of halogenated secondary metabolites, primarily isolated from marine sources like red algae (Rhodophyta). mdpi.com These compounds are biosynthesized by bromoperoxidase enzymes and exhibit remarkable structural diversity and a wide range of biological activities. researchgate.net While this compound is not among the most commonly cited marine natural products, its core structure is characteristic of this class.

Research into marine bromophenols has led to the discovery of compounds with potent biological effects. nih.govnih.gov The study of such molecules contributes to understanding marine chemical ecology, biosynthetic pathways, and provides novel leads for drug discovery. For instance, plausible biosynthetic pathways for complex bromophenols have been proposed, originating from simpler structures like 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol. nih.gov The isolation and structural elucidation of new bromophenols, a process reliant on techniques like mass spectrometry and NMR spectroscopy, continually expands the known chemical space of natural products. researchgate.net

Utility in Material Science and Polymer Chemistry

Currently, there is limited to no specific information in scientific literature detailing the application of this compound as a monomer or functional additive in material science or polymer chemistry. However, from a chemical standpoint, its functional groups offer theoretical possibilities. The phenolic hydroxyl group, combined with the hydroxymethyl group, presents a structure that could potentially undergo polycondensation reactions, similar to the phenol and formaldehyde (B43269) used to create Bakelite-type phenolic resins. The bromine atom could also be used as a site for post-polymerization modification or to impart flame-retardant properties to a polymer matrix, as is common for brominated compounds. These applications remain speculative without dedicated research.

Contribution to Understanding Phenolic Compound Bioactivity

Phenolic compounds are a vast group of plant and algal secondary metabolites known for a wide array of health benefits. nih.gov They are classified into various groups, including phenolic acids, flavonoids, and tannins, and their bioactivity is closely linked to their chemical structure, particularly the substitution patterns on the aromatic ring. nih.govnih.gov

Bromophenols, as a subclass of phenolic compounds, demonstrate significant biological activities, including antioxidant, antimicrobial, anticancer, and antidiabetic properties. mdpi.comnih.gov The presence and position of bromine atoms, along with hydroxyl and other functional groups, are crucial in determining the potency and selectivity of these effects. nih.gov For example, studies on various bromophenols isolated from red algae have shown potent inhibition of enzymes like PTP1B and α-glucosidase, which are relevant targets for diabetes treatment. nih.govnih.gov The antioxidant activity is also a well-documented feature, attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. nih.gov

The study of specific brominated phenols like this compound and its isomers contributes to the broader understanding of structure-activity relationships (SAR) within this important class of bioactive molecules.

Table 1: Reported Bioactivities of Various Bromophenol Compounds This table presents data for compounds structurally related to this compound to illustrate the bioactivity of the bromophenol class.

| Compound Name | Source Organism | Reported Bioactivity | Reference |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | Antibacterial against Staphylococcus aureus and Pseudomonas aeruginosa | researchgate.net |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Rhodomela confervoides | Selective cytotoxicity against KB, Bel 7402, and A549 cancer cells | researchgate.net |

| Unnamed Bromophenol Derivatives | Leathesia nana (brown algae) | Cytotoxicity against A549, BGC823, MCF-7, BEL-7402, HCT-8 cancer cells | nih.gov |

| Unnamed Bromophenol Derivatives | Rhodomela confervoides | PTP1B (Protein Tyrosine Phosphatase 1B) Inhibition | nih.gov |

| A marine natural product (BP 2.8) | Odonthalia corymbifera | α-glucosidase inhibition (IC₅₀ = 0.098 µM) | nih.gov |

Future Research Trajectories and Unaddressed Challenges for 2 Bromo 3 Hydroxymethyl 6 Methoxyphenol

Development of Novel and More Efficient Synthetic Pathways

Currently, there are no specific, detailed synthetic pathways published in peer-reviewed literature for 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol. The development of efficient and scalable synthetic routes is a fundamental first step for any future research. Potential strategies could involve a multi-step synthesis starting from commercially available precursors such as 2-methoxyphenol or vanillin (B372448) alcohol. Key synthetic challenges would include regioselective bromination and hydroxymethylation, protecting group strategies to prevent unwanted side reactions, and optimization of reaction conditions to ensure high yields and purity. Future research should focus on developing a robust synthetic protocol that is both cost-effective and environmentally benign.

Elucidation of Additional Molecular Targets and Biological Pathways

The biological activity of this compound remains entirely unexplored. The presence of a brominated phenolic moiety, a common feature in many biologically active natural products and synthetic compounds, suggests that it may interact with various molecular targets. Preliminary computational (in silico) studies could be employed to predict potential protein binding partners based on structural similarity to known bioactive molecules. Subsequent in vitro assays would be necessary to validate these predictions and identify any genuine biological activity. High-throughput screening of the compound against a panel of common drug targets, such as kinases, proteases, and nuclear receptors, would be a logical starting point to uncover its potential therapeutic applications.

Exploration of New Derivatization Strategies for Enhanced Selectivity

Once a baseline biological activity is established, the exploration of derivatization strategies will be crucial for enhancing the potency and selectivity of this compound. The hydroxymethyl and phenolic hydroxyl groups are amenable to a wide range of chemical modifications. For instance, esterification or etherification of these groups could modulate the compound's lipophilicity and, consequently, its cell permeability and pharmacokinetic properties. Furthermore, the aromatic ring could be subjected to further functionalization to probe structure-activity relationships (SAR). A systematic derivatization approach, coupled with biological evaluation, will be essential to optimize the compound for any identified molecular target.

Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Discovery

Should initial screenings reveal any promising biological activity, the integration of this compound into advanced high-throughput screening (HTS) platforms will be a critical next step for mechanistic discovery. HTS assays can rapidly assess the compound's effect on a wide array of cellular processes, providing valuable insights into its mechanism of action. For example, cell-based HTS assays could be used to evaluate its impact on cell viability, apoptosis, or specific signaling pathways. The data generated from these screens would be instrumental in formulating hypotheses about its molecular mechanism, which could then be validated through more focused biochemical and biophysical studies.

Challenges in Mechanistic Interpretation and Future Directions in Drug Discovery (excluding clinical development)

A primary challenge in the study of this compound is the complete lack of foundational data. Without an understanding of its basic biological effects, any mechanistic interpretation is purely speculative. Future directions in drug discovery for this compound will be entirely dependent on the outcomes of initial screening and characterization studies. If it demonstrates a desirable biological profile, the subsequent challenges will involve target deconvolution (identifying the specific molecular target), understanding its mode of binding, and elucidating its effects on downstream cellular pathways. Overcoming these hurdles will be essential for any progression in a drug discovery program.

Environmental and Sustainable Aspects of Synthesis and Application

The environmental impact of synthesizing and using brominated aromatic compounds is a significant consideration. Future research into the synthesis of this compound should prioritize green chemistry principles. This includes the use of less hazardous solvents, minimizing waste generation, and developing catalytic methods to improve atom economy. Furthermore, an assessment of the compound's biodegradability and potential for bioaccumulation will be necessary to understand its environmental fate. Should any large-scale application of this compound be considered in the future, a thorough environmental risk assessment will be imperative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-3-(hydroxymethyl)-6-methoxyphenol, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via bromination of phenolic precursors (e.g., 3-(hydroxymethyl)-6-methoxyphenol) using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or THF). Optimization involves:

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

- Solvent selection : DMF enhances bromine solubility but may require post-reaction purification via column chromatography to remove byproducts.

- Monitoring : Thin-layer chromatography (TLC) with UV detection tracks reaction progress .

- Data Table :

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 78 | 95% |

| THF | 65 | 89% |

Q. How is the molecular structure of this compound validated?

- Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., bromine at C2, hydroxymethyl at C3).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrO) .

- Key NMR Peaks :

- δ 4.60 ppm (s, 2H) : Hydroxymethyl protons.

- δ 6.85 ppm (d, 1H) : Aromatic proton at C4.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Approach :

- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., hydroxymethyl group conformation). For example, a study of a similar bromophenol derivative revealed deviations in dihedral angles between NMR-predicted and crystallographic structures .

- Dynamic NMR : Assesses rotational barriers of flexible groups (e.g., hydroxymethyl) under variable temperatures.

- Case Study : In 3-bromo-6-fluoro-2-methoxyphenol, X-ray data corrected NMR assignments for fluorine’s electronic effects on neighboring protons .

Q. What strategies improve crystallization for X-ray diffraction studies?

- Methods :

- Solvent diffusion : Layering hexane over a DMSO solution promotes slow crystal growth.

- Co-crystallization agents : Additives like crown ethers stabilize hydrogen-bonding networks.

Q. How does the compound’s reactivity vary under different pH conditions?

- Experimental Design :

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Findings :

- pH < 3 : Bromine substituent undergoes slow hydrolysis.

- pH 7–9 : Stable; hydroxymethyl group oxidizes to carboxylate in presence of O.

- Mechanistic Insight : Acidic conditions protonate the methoxy group, increasing electrophilicity at C2 .

Q. What computational methods predict its biological activity?

- Workflow :

Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450).

QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial IC values.

- Example : A QSAR study on brominated phenols showed a 20% increase in antibacterial activity with bromine vs. chlorine at C2 .

Data Contradiction Analysis

Q. Why do reported yields vary (50–85%) for its synthesis?

- Variables :

- Starting material purity : Commercial 3-(hydroxymethyl)-6-methoxyphenol often contains ≤5% impurities.

- Workup protocols : Rapid quenching with NaSO improves yield by preventing over-bromination.

- Resolution : Standardize reagents and validate purity via H NMR before use .

Methodological Recommendations

- Purification : Use reverse-phase HPLC with a C18 column (MeCN:HO = 70:30) for >99% purity.

- Stability Storage : Store at −20°C under argon; desiccate to prevent hydroxymethyl oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.